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Core Principle of Caged ATP
Caged ATP is a powerful tool in biological research, allowing for the precise temporal and

spatial control of ATP availability. The fundamental principle lies in rendering ATP biologically

inert by covalently attaching a photoremovable protecting group, often referred to as a "cage,"

to its terminal phosphate (γ-phosphate).[1][2] This modification prevents the ATP from being

recognized and utilized by ATP-dependent enzymes and receptors.[1][2] The caged ATP can

be introduced into a biological system, such as a cell or tissue, without eliciting a response.

The activation, or "uncaging," of ATP is achieved through photolysis, typically by exposing the

caged compound to a brief pulse of ultraviolet (UV) light.[3] The light provides the energy to

cleave the bond between the cage and the ATP molecule, releasing free, active ATP in a rapid

and localized manner.[3] This sudden increase in ATP concentration can then initiate or

modulate a wide array of biological processes, allowing researchers to study their kinetics and

underlying mechanisms with high precision.

The most commonly used caging groups are ortho-nitrobenzyl derivatives, such as the 1-(2-

nitrophenyl)ethyl (NPE) group.[1][2] The photolysis of NPE-caged ATP yields not only ATP but

also a proton and a nitrosoacetophenone byproduct.[3] It is crucial to consider the potential

effects of these byproducts in experimental design.
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Quantitative Properties of Caged ATP Analogs
The choice of a caged ATP analog for a specific experiment depends on its photophysical

properties. Key parameters include the quantum yield (Φ), which represents the efficiency of

converting an absorbed photon into a released ATP molecule, and the molar extinction

coefficient (ε), which indicates the probability of light absorption at a given wavelength. A higher

product of these two values (Φ x ε) signifies a more efficient uncaging process. The rate of ATP

release is another critical factor for studying rapid biological events.

Caged ATP
Analog

Caging
Group

Quantum
Yield (Φ)

Molar
Extinction
Coefficient
(ε) at λmax
(M-1cm-1)

λmax (nm)

Release
Rate
Constant
(k) at pH 7,
~22°C (s-1)

NPE-caged

ATP

1-(2-

nitrophenyl)et

hyl

0.63
660 at 347

nm
~260 ~220[4]

DMNPE-

caged ATP

1-(4,5-

dimethoxy-2-

nitrophenyl)et

hyl

0.07[5][6]
5,000 at 350

nm[1]
~355

Slower than

NPE

CNB-caged

ATP

α-carboxy-2-

nitrobenzyl
0.2 - 0.4 - ~260

Very fast (µs

range)

CMNB-caged

ATP

5-

carboxymeth

oxy-2-

nitrobenzyl

Intermediate - ~310 Intermediate

Note: Values can vary depending on experimental conditions (e.g., pH, solvent).

Experimental Protocols
Synthesis of NPE-caged ATP
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The synthesis of P³-(1-(2-nitrophenyl)ethyl) adenosine 5'-triphosphate (NPE-caged ATP) is a

multi-step process.[1] A common method involves the initial synthesis of caged phosphate,

which is then coupled to ADP.[1]

Materials:

1-(2-Nitrophenyl)ethanol

Phosphorus oxychloride (POCl₃)

Adenosine 5'-diphosphate (ADP)

1,1'-Carbonyldiimidazole (CDI)

Anhydrous solvents (e.g., pyridine, DMF)

Triethylammonium bicarbonate buffer

Chromatography supplies (e.g., DEAE-Sephadex)

Methodology:

Synthesis of 1-(2-Nitrophenyl)ethyl Phosphate (NPE-caged phosphate):

React 1-(2-nitrophenyl)ethanol with phosphorus oxychloride in an anhydrous solvent like

pyridine.

The reaction mixture is then hydrolyzed to yield NPE-caged phosphate.

Purify the product using chromatography.

Activation of NPE-caged phosphate:

Activate the purified NPE-caged phosphate using a coupling agent like 1,1'-

carbonyldiimidazole (CDI) in an anhydrous solvent.

Coupling with ADP:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1217765?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207253/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


React the activated NPE-caged phosphate with the tri-n-butylammonium salt of ADP in an

anhydrous solvent.

The reaction progress can be monitored by thin-layer chromatography (TLC).

Purification of NPE-caged ATP:

Purify the final product using ion-exchange chromatography on a DEAE-Sephadex column

with a triethylammonium bicarbonate buffer gradient.

The fractions containing NPE-caged ATP are identified by UV absorbance and pooled.

The product is then lyophilized to obtain the final solid product.

Note: This is a simplified overview. The synthesis requires expertise in organic chemistry and

should be performed in a properly equipped laboratory with appropriate safety precautions.

Application in Skinned Muscle Fibers
Caged ATP is extensively used to study the kinetics of muscle contraction.[7] Skinned muscle

fibers, which have their sarcolemma removed, allow for direct access of caged ATP to the

contractile machinery.

Materials:

Glycerinated rabbit psoas muscle fibers

Relaxing solution (e.g., containing EGTA, MgCl₂, KCl, imidazole buffer)

Rigor solution (same as relaxing solution but without ATP)

NPE-caged ATP

Flash photolysis setup (e.g., UV laser or flash lamp)

Force transducer and data acquisition system

Methodology:
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Fiber Preparation:

Dissect a single glycerinated muscle fiber and mount it between a force transducer and a

fixed hook in a temperature-controlled experimental chamber.

Initially, perfuse the fiber with relaxing solution.

Introduction of Caged ATP:

Replace the relaxing solution with a rigor solution containing a known concentration of

NPE-caged ATP (e.g., 1-5 mM).

Allow sufficient time for the caged ATP to diffuse into the fiber.

Photolysis and Data Acquisition:

Trigger a UV flash (e.g., from a frequency-doubled ruby laser at 347 nm) to photolyze the

caged ATP.[4]

Simultaneously record the tension generated by the muscle fiber using the force

transducer.

The data acquisition system should have a high sampling rate to capture the rapid force

development.

Data Analysis:

Analyze the recorded force transient to determine kinetic parameters such as the rate of

force development and the maximum force generated.

The concentration of ATP released can be controlled by varying the intensity and duration

of the UV flash.

Application in Neuronal Slice Electrophysiology
Caged ATP is used to study the effects of ATP on neuronal activity and synaptic transmission

through purinergic receptors.[8]
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Materials:

Brain slices

Artificial cerebrospinal fluid (aCSF)

Patch-clamp rig with an upright microscope

Whole-cell patch-clamp amplifier and data acquisition system

NPE-caged ATP

UV light source coupled to the microscope (e.g., flash lamp or laser)

Methodology:

Slice Preparation and Recording:

Prepare acute brain slices from the region of interest.

Transfer a slice to the recording chamber of the patch-clamp setup and continuously

perfuse with aCSF.

Establish a whole-cell patch-clamp recording from a target neuron.

Application of Caged ATP:

Bath-apply a known concentration of NPE-caged ATP (e.g., 100-500 µM) to the aCSF.

Photolysis and Electrophysiological Recording:

Position the UV light spot over the neuron of interest or a specific subcellular

compartment.

Deliver a brief pulse of UV light to uncage ATP.

Record the resulting changes in membrane potential or current using the patch-clamp

amplifier.
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Data Analysis:

Analyze the electrophysiological recordings to characterize the ATP-evoked response,

such as changes in firing rate, synaptic currents, or membrane potential.

Pharmacological agents can be used to identify the specific purinergic receptors involved.

Visualization of Pathways and Workflows
Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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